molecular formula C7H3ClN4 B13637514 2-Azido-4-chlorobenzonitrile

2-Azido-4-chlorobenzonitrile

Cat. No.: B13637514
M. Wt: 178.58 g/mol
InChI Key: PAEDRQNGDFAUKX-UHFFFAOYSA-N
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Description

2-Azido-4-chlorobenzonitrile is an organic compound that belongs to the class of azido compounds and benzonitriles It is characterized by the presence of an azido group (-N₃) and a chloro group (-Cl) attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Azido-4-chlorobenzonitrile can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 4-chlorobenzonitrile with sodium azide (NaN₃) in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the substitution of the chloro group with the azido group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, safety measures are crucial due to the potentially explosive nature of azido compounds.

Chemical Reactions Analysis

Types of Reactions

2-Azido-4-chlorobenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Reduction Reactions: The azido group can be reduced to an amine group (-NH₂) using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst.

    Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN₃), dimethylformamide (DMF), elevated temperatures.

    Reduction: Hydrogen gas (H₂), palladium catalyst.

    Cycloaddition: Alkynes, copper(I) catalysts.

Major Products Formed

    Substitution: Various azido derivatives.

    Reduction: 4-chloro-2-aminobenzonitrile.

    Cycloaddition: Triazole derivatives.

Scientific Research Applications

2-Azido-4-chlorobenzonitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.

    Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Azido-4-chlorobenzonitrile primarily involves its reactivity due to the presence of the azido group. The azido group can undergo various chemical transformations, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Azido-4-fluorobenzonitrile: Similar structure with a fluorine atom instead of chlorine.

    2-Azido-4-bromobenzonitrile: Similar structure with a bromine atom instead of chlorine.

    2-Azido-4-iodobenzonitrile: Similar structure with an iodine atom instead of chlorine.

Uniqueness

2-Azido-4-chlorobenzonitrile is unique due to the presence of the chloro group, which can influence its reactivity and the types of reactions it undergoes. The chloro group can also affect the compound’s physical properties, such as solubility and stability, making it distinct from its fluorine, bromine, and iodine analogs.

Properties

Molecular Formula

C7H3ClN4

Molecular Weight

178.58 g/mol

IUPAC Name

2-azido-4-chlorobenzonitrile

InChI

InChI=1S/C7H3ClN4/c8-6-2-1-5(4-9)7(3-6)11-12-10/h1-3H

InChI Key

PAEDRQNGDFAUKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)N=[N+]=[N-])C#N

Origin of Product

United States

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